2-benzyl-5-(5-isopropyl-1-phenyl-1H-1,2,3-triazol-4-yl)-1,3,4-oxadiazole
Description
This compound features a 1,3,4-oxadiazole core substituted at the 2-position with a benzyl group and at the 5-position with a 5-isopropyl-1-phenyl-1H-1,2,3-triazole moiety. Its molecular formula is C23H22N4O (based on structural analogs in ), with a molecular weight of approximately 335.3 g/mol . The oxadiazole ring is electron-deficient, making it a key pharmacophore in medicinal chemistry, while the triazole and benzyl groups contribute to steric and electronic modulation.
Properties
IUPAC Name |
2-benzyl-5-(1-phenyl-5-propan-2-yltriazol-4-yl)-1,3,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O/c1-14(2)19-18(22-24-25(19)16-11-7-4-8-12-16)20-23-21-17(26-20)13-15-9-5-3-6-10-15/h3-12,14H,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSZSSMAUWAFPRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(N=NN1C2=CC=CC=C2)C3=NN=C(O3)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-benzyl-5-(5-isopropyl-1-phenyl-1H-1,2,3-triazol-4-yl)-1,3,4-oxadiazole typically involves multiple steps, starting with the formation of the triazole ring. One common approach is the Huisgen cycloaddition
Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow chemistry techniques to enhance efficiency and yield. The use of automated synthesis platforms and high-throughput screening methods can also aid in optimizing reaction conditions and minimizing by-products.
Chemical Reactions Analysis
Types of Reactions: 2-Benzyl-5-(5-isopropyl-1-phenyl-1H-1,2,3-triazol-4-yl)-1,3,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with altered functional groups.
Reduction: Reduction reactions can be employed to modify the oxidation state of the molecule.
Substitution: Substitution reactions can introduce new functional groups or replace existing ones.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Chemistry: In the field of chemistry, 2-benzyl-5-(5-isopropyl-1-phenyl-1H-1,2,3-triazol-4-yl)-1,3,4-oxadiazole is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: This compound has shown potential biological activities, including antimicrobial, antifungal, and anticancer properties. Its ability to interact with various biological targets makes it a candidate for drug development.
Medicine: In medicine, the compound is being investigated for its therapeutic potential. Its bioactive properties may lead to the development of new drugs for treating infections, inflammation, and cancer.
Industry: In the industrial sector, this compound is used in the production of advanced materials and chemical sensors. Its unique chemical properties make it suitable for various applications in material science.
Mechanism of Action
The mechanism by which 2-benzyl-5-(5-isopropyl-1-phenyl-1H-1,2,3-triazol-4-yl)-1,3,4-oxadiazole exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
Structural Analogues with Triazole-Oxadiazole Hybrids
- Compound 4 & 5 (): These isostructural thiazole-triazole hybrids (e.g., 4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole) share a triazole core but replace the oxadiazole with a thiazole ring. Crystallographic data reveal triclinic symmetry (P̄1) and non-planar fluorophenyl groups, suggesting that bulky substituents (e.g., isopropyl in the target compound) may similarly disrupt planarity, affecting packing and solubility .
CAS 1081139-69-6 () :
A fluorophenyl-substituted analog (2-benzyl-5-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1,3,4-oxadiazole ) highlights how electron-withdrawing groups (e.g., F) vs. electron-donating groups (e.g., isopropyl) influence reactivity and stability. The fluorophenyl variant has a molecular weight of 335.3 g/mol , identical to the target compound, but lacks data on melting points or solubility .
Comparative Data Table
Biological Activity
The compound 2-benzyl-5-(5-isopropyl-1-phenyl-1H-1,2,3-triazol-4-yl)-1,3,4-oxadiazole is a member of the oxadiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antiproliferative effects, mechanisms of action, and structure-activity relationships (SAR).
Synthesis and Structural Characteristics
The synthesis of oxadiazole derivatives typically involves the reaction of hydrazides with carboxylic acids or their derivatives. The specific compound can be synthesized through a one-pot reaction involving appropriate precursors that include benzyl and isopropyl groups along with a triazole moiety. The structure features a 1,3,4-oxadiazole ring which is known for its pharmacological properties.
Antiproliferative Effects
Recent studies have demonstrated that various oxadiazole derivatives exhibit significant antiproliferative activity against different cancer cell lines. For instance:
- Cytotoxicity : The compound has shown promising cytotoxic effects against human cancer cell lines such as HeLa (cervical adenocarcinoma) and HCT-116 (colorectal carcinoma). The IC50 values for these cell lines indicate effective inhibition of cell growth.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15.63 |
| HCT-116 | 12.34 |
These values suggest that the compound could be more effective than traditional chemotherapeutics like doxorubicin in certain contexts .
The biological activity of oxadiazoles often involves interaction with key molecular targets. For example:
- Topoisomerase Inhibition : Some derivatives have been found to inhibit topoisomerase I activity, which is crucial for DNA replication and transcription. Molecular docking studies support these findings by demonstrating favorable interactions between the oxadiazole structure and the enzyme's active site .
Induction of Apoptosis
Flow cytometry assays have indicated that the compound induces apoptosis in cancer cells through caspase activation pathways. Specifically:
- Caspase Activation : The compound has been shown to increase levels of p53 and activate caspase-3 in treated cells, leading to programmed cell death .
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications to the oxadiazole core can significantly affect biological activity:
- Substituent Effects : Substituting electron-donating or withdrawing groups on the phenyl ring alters the cytotoxicity profile. For example, halogen substitutions generally reduce antiproliferative activity.
- Triazole Influence : The presence of the triazole moiety enhances binding affinity to target proteins, thereby increasing biological potency.
Case Studies
Several case studies have highlighted the effectiveness of oxadiazole derivatives:
- Study 1 : A library of 1,2,5-oxadiazoles was synthesized and screened for antiproliferative activity. Notably, compounds with specific substitutions demonstrated higher efficacy against cancer cell lines compared to standard treatments .
- Study 2 : A detailed examination of apoptosis induction mechanisms revealed that certain derivatives activate apoptotic pathways more effectively than others, suggesting potential for therapeutic development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
